molecular formula C20H22N8O6 B3342955 7-Hydroxy Methotrexate-d3 CAS No. 432545-62-5

7-Hydroxy Methotrexate-d3

Cat. No.: B3342955
CAS No.: 432545-62-5
M. Wt: 473.5 g/mol
InChI Key: HODZDDDNGRLGSI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy Methotrexate-d3 is a useful research compound. Its molecular formula is C20H22N8O6 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy Methotrexate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Methotrexate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODZDDDNGRLGSI-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Metabolic Pathway of Methotrexate to 7-Hydroxy Methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic conversion of Methotrexate (MTX) to 7-Hydroxy Methotrexate (7-OH-MTX) represents a critical safety checkpoint in high-dose methotrexate (HD-MTX) therapy. Unlike cytochrome P450-mediated oxidations, this pathway is catalyzed by Aldehyde Oxidase 1 (AOX1) , a cytosolic molybdo-flavoenzyme.

While MTX is primarily excreted unchanged by the kidneys, the formation of 7-OH-MTX becomes clinically significant at high doses (>500 mg/m²). The metabolite exhibits 3- to 4-fold lower aqueous solubility than the parent compound, particularly in acidic urine, driving the risk of crystalluria and acute kidney injury (AKI). This guide details the mechanistic basis, kinetic parameters, and validated protocols for characterizing this pathway.

Mechanistic Biochemistry

The Enzymatic Driver: Aldehyde Oxidase 1 (AOX1)

The hydroxylation of MTX occurs at the C7 position of the pteridine ring. This reaction is catalyzed exclusively by AOX1, located in the hepatic cytosol .

  • Distinction: Researchers often mistakenly screen for this metabolite using liver microsomes. Since AOX1 is cytosolic, microsomal incubations will yield false negatives unless contaminated with cytosol.

  • Cofactor: The reaction utilizes water as the oxygen source and does not require NADPH, unlike CYP450 reactions.

Chemical Transformation

The oxidation converts the pteridine ring into a less polar structure.

  • Substrate: Methotrexate (4-amino-10-methylfolic acid)

  • Product: 7-Hydroxymethotrexate[1][2][3][4][5][6][7][8][9]

  • Solubility Impact: The introduction of the hydroxyl group at C7 significantly increases the lipophilicity and reduces aqueous solubility, creating a high risk of precipitation in the renal tubules when urinary pH < 7.0.

Pathway Visualization

The following diagram illustrates the metabolic pathway and the competitive inhibition dynamics relevant to clinical efficacy.

MTX_Metabolism MTX Methotrexate (MTX) (Parent Drug) AOX1 Aldehyde Oxidase 1 (AOX1 - Cytosolic) MTX->AOX1 Oxidation at C7 Target Folate Pathway (DHFR Inhibition) MTX->Target Primary Action OH_MTX 7-Hydroxy Methotrexate (7-OH-MTX) AOX1->OH_MTX Low Affinity High Capacity Renal Renal Excretion (Precipitation Risk at low pH) OH_MTX->Renal Low Solubility OH_MTX->Target ~1% Activity of Parent (Weak Inhibitor)

Figure 1: The metabolic conversion of MTX to 7-OH-MTX via hepatic Aldehyde Oxidase, highlighting the downstream renal risk.[6]

Kinetic Characterization & Species Differences[12]

Understanding the kinetics of AOX1 is vital for translational modeling. Human AOX1 exhibits distinct kinetic properties compared to preclinical species, particularly rabbits.

Comparative Kinetics

Human AOX1 has a low affinity (high


) for MTX compared to rabbit AOX1. This means the pathway is non-saturable at typical therapeutic doses but becomes a major clearance route during high-dose therapy due to the high capacity of the enzyme.
ParameterHuman Liver Cytosol (HLC)Rabbit Liver CytosolImplication for Research

(Affinity)
~2.8 mM (Low Affinity)~0.1 mM (High Affinity)Human models require higher substrate concentrations to detect activity.

~2.4 min⁻¹ ~3500 min⁻¹Rabbit models vastly overestimate clearance and toxicity.
Inhibitors Raloxifene, HydralazineMenadioneUse specific inhibitors to validate AOX involvement in human samples.

Critical Insight: The high


 in humans explains why 7-OH-MTX is rarely seen in low-dose rheumatology regimens but is prominent in oncology protocols (High-Dose MTX), where plasma concentrations exceed the threshold for significant AOX1 turnover.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay

Objective: To quantify the conversion of MTX to 7-OH-MTX in a human biological system. System: Human Liver Cytosol (HLC) or S9 Fraction. Do not use Microsomes.

Workflow:

  • Buffer Prep: 50 mM Potassium Phosphate (pH 7.4) + 1 mM EDTA.

  • Enzyme Source: Thaw HLC on ice. Dilute to 1.0 mg/mL final protein concentration.

  • Substrate: Spike MTX to final concentrations of 10, 100, and 1000 µM (due to high

    
    ).
    
  • Control: Include a condition with Raloxifene (1 µM) as a specific AOX1 inhibitor to confirm pathway specificity.

  • Incubation: 37°C for 0, 30, 60, and 120 minutes.

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection of MTX and 7-OH-MTX.

Instrument Parameters:

  • Column: Phenomenex Synergi Polar-RP or Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[9][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3.5 minutes.

MRM Transitions: | Analyte | Precursor Ion (


) | Product Ion (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Methotrexate | 455.2 | 308.1 | 30 | 25 | | 7-OH-MTX | 471.1 | 324.1 | 32 | 28 | | MTX-d3 (IS) | 458.2 | 311.1 | 30 | 25 |
Analytical Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Cytosol Incubation) Prep Protein Precipitation (Add ACN + IS, Vortex, Centrifuge) Sample->Prep Supernatant Supernatant Recovery (Dilute 1:4 with Water) Prep->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS m/z 455.2 -> 308.1 m/z 471.1 -> 324.1 Data Quantification (MTX & 7-OH-MTX) MS->Data

Figure 2: Step-by-step analytical workflow for the simultaneous quantification of MTX and its metabolite.

References

  • Chladek, J. et al. (1997). Pharmacokinetics of methotrexate and 7-hydroxymethotrexate in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology. Link

  • Schofield, R. et al. (2020). Methotrexate—Mechanisms of Drug Action. Encyclopedia. Link

  • Sanoh, S. et al. (2015). Interspecies Differences in the Metabolism of Methotrexate: An Insight into the Active Site Differences between Human and Rabbit Aldehyde Oxidase. Drug Metabolism and Pharmacokinetics. Link

  • Zgheib, N. K. et al. (2012). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition. Link

  • Wang, S. et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[2][11] Biomedical Chromatography. Link

Sources

An In-Depth Technical Guide to the Synthesis and Stability of Deuterated 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Labeled Compounds in Pharmaceutical Research

In the landscape of modern drug development and metabolic research, isotopically labeled compounds serve as indispensable tools. The strategic incorporation of stable isotopes, such as deuterium (²H), into a drug molecule or its metabolite provides a powerful means to investigate its absorption, distribution, metabolism, and excretion (ADME) properties without altering its fundamental chemical reactivity. This guide offers a comprehensive technical overview of the synthesis and stability of deuterated 7-Hydroxymethotrexate (7-OH-MTX), a primary metabolite of the widely used anticancer and autoimmune therapeutic, Methotrexate (MTX). As a Senior Application Scientist, this document is crafted to provide not only procedural details but also the underlying scientific rationale to empower researchers in their pursuit of robust and reliable experimental outcomes.

Section 1: Understanding 7-Hydroxymethotrexate and the Rationale for Deuteration

Methotrexate, a folate antagonist, undergoes hepatic metabolism primarily mediated by aldehyde oxidase to form 7-hydroxymethotrexate.[1] While 7-OH-MTX exhibits significantly lower affinity for its target enzyme, dihydrofolate reductase, its accumulation in the body can contribute to the overall therapeutic and toxicological profile of methotrexate therapy.[1] The lower solubility of 7-OH-MTX compared to the parent drug also raises concerns about its potential for precipitation in renal tubules, leading to nephrotoxicity.

Deuterium labeling of 7-OH-MTX offers several key advantages for researchers:

  • Internal Standard for Bioanalytical Assays: Deuterated 7-OH-MTX is the ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Its near-identical chemical properties to the unlabeled analyte ensure co-elution and similar ionization efficiency, while its distinct mass allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

  • Metabolic Flux Analysis: By administering deuterated methotrexate and monitoring the formation of deuterated 7-OH-MTX, researchers can accurately trace the metabolic fate of the parent drug and quantify the rate of its conversion.

  • Pharmacokinetic Studies: Deuterated standards are crucial for precise pharmacokinetic modeling, enabling a deeper understanding of the metabolite's absorption, distribution, and clearance.

This guide will first detail a proposed synthetic pathway for deuterated 7-OH-MTX, followed by a comprehensive examination of its stability profile and the methodologies to assess it.

Section 2: Synthesis of Deuterated 7-Hydroxymethotrexate

The synthesis of deuterated 7-OH-MTX can be approached by first synthesizing the non-deuterated 7-OH-MTX and then introducing deuterium, or by utilizing a deuterated precursor in the synthesis of methotrexate, which is then converted to the deuterated 7-hydroxy metabolite. This guide will focus on a post-synthesis deuteration approach, which is often more practical for introducing deuterium at specific, non-labile positions.

A plausible and effective chemical synthesis of 7-hydroxymethotrexate involves the specific cyanation at the C-7 position of the pteridine ring of methotrexate dimethyl ester, followed by hydrolysis of the resulting 7-cyano derivative.[2]

Proposed Synthetic Pathway for Deuterated 7-Hydroxymethotrexate

The following diagram outlines a proposed multi-step synthesis for deuterated 7-hydroxymethotrexate, starting from commercially available methotrexate.

Synthesis_Pathway MTX Methotrexate MTX_ester Methotrexate Dimethyl Ester MTX->MTX_ester Esterification (MeOH, SOCl₂) Deuterated_MTX_ester Deuterated Methotrexate Dimethyl Ester MTX_ester->Deuterated_MTX_ester H/D Exchange (e.g., D₂O/Pd-C or D₂SO₄/D₂O) cyano_MTX_ester 7-Cyano-Methotrexate Dimethyl Ester Deuterated_MTX_ester->cyano_MTX_ester Cyanation (Diethyl phosphorocyanidate) hydroxy_MTX_ester 7-Hydroxy-Methotrexate Dimethyl Ester cyano_MTX_ester->hydroxy_MTX_ester Hydrolysis (Base or Acid) Deuterated_7OH_MTX Deuterated 7-Hydroxymethotrexate hydroxy_MTX_ester->Deuterated_7OH_MTX Saponification (e.g., NaOH)

Caption: Proposed synthetic pathway for deuterated 7-Hydroxymethotrexate.

Detailed Experimental Protocols

Rationale: The initial esterification of the carboxylic acid groups of methotrexate is necessary to improve its solubility in organic solvents and to protect these functional groups from participating in side reactions during the subsequent cyanation step.

Protocol:

  • Suspend methotrexate (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methotrexate dimethyl ester.

Rationale: This is the critical step for introducing deuterium into the molecule. Several methods can be employed for hydrogen-deuterium (H/D) exchange on aromatic and heteroaromatic rings. A common and effective method involves the use of a deuterated acid or a heterogeneous catalyst with a deuterium source.[3] The pteridine ring of methotrexate is susceptible to electrophilic substitution, making acid-catalyzed H/D exchange a viable strategy.

Protocol (Acid-Catalyzed H/D Exchange):

  • Dissolve methotrexate dimethyl ester (1.0 eq) in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The concentration of the acid should be carefully optimized to achieve efficient exchange without causing significant degradation.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified period (e.g., 24-48 hours).

  • Monitor the extent of deuteration by ¹H NMR spectroscopy (disappearance of proton signals) and mass spectrometry (increase in molecular weight).

  • After the desired level of deuteration is achieved, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOD in D₂O) to avoid back-exchange.

  • Extract the deuterated product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the deuterated methotrexate dimethyl ester.

Alternative Protocol (Heterogeneous Catalysis):

  • Dissolve methotrexate dimethyl ester in a suitable solvent (e.g., dioxane) and add a deuterium source such as D₂O.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Heat the mixture under a deuterium gas (D₂) atmosphere.

  • Monitor the reaction as described above.

  • Upon completion, filter off the catalyst and remove the solvent.

Rationale: This step introduces the cyano group at the 7-position of the pteridine ring, which will subsequently be hydrolyzed to the hydroxyl group. Diethyl phosphorocyanidate is a specific reagent for this transformation.[2]

Protocol:

  • Dissolve the deuterated methotrexate dimethyl ester (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add diethyl phosphorocyanidate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 7-cyano-methotrexate dimethyl ester.

Rationale: The final steps involve the hydrolysis of the cyano group to a hydroxyl group and the saponification of the ester groups to yield the final deuterated 7-hydroxymethotrexate.

Protocol:

  • Dissolve the 7-cyano-methotrexate dimethyl ester in a suitable solvent mixture (e.g., methanol/water).

  • Add a base such as sodium hydroxide (excess) and heat the mixture to reflux.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the final product.

  • After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the deuterated 7-hydroxymethotrexate.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Section 3: Stability of Deuterated 7-Hydroxymethotrexate

A thorough understanding of the stability of deuterated 7-OH-MTX is crucial for its use as a reliable analytical standard and for interpreting experimental results. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to promote degradation.[5] The following workflow outlines a comprehensive forced degradation study for deuterated 7-OH-MTX.

Forced_Degradation_Workflow start Deuterated 7-OH-MTX (in solution) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (e.g., 80°C in dark) start->thermal photolytic Photolytic Degradation (e.g., UV/Vis light) start->photolytic analysis Stability-Indicating LC-MS/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis characterization Characterization of Degradation Products (HRMS, NMR) analysis->characterization

Caption: Workflow for forced degradation studies of deuterated 7-Hydroxymethotrexate.

Potential Degradation Pathways

Based on the known degradation of methotrexate, the following pathways are also likely for 7-hydroxymethotrexate:

  • Hydrolysis: The amide bond linking the pteridine moiety to the p-aminobenzoylglutamic acid is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-amino-4-deoxy-7-hydroxy-N¹⁰-methylpteroic acid and glutamic acid.

  • Oxidation: The pteridine ring and the secondary amine are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to cleavage of the C9-N10 bond, resulting in the formation of 2,4-diamino-7-hydroxy-6-pteridinecarboxaldehyde and p-aminobenzoylglutamic acid.[6]

Protocol for a Stability-Indicating LC-MS/MS Method

A robust stability-indicating analytical method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to achieve separation of all degradation products from the parent compound (e.g., 5-95% B over 10 min)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific transitions for deuterated 7-OH-MTX and its expected degradation products should be determined.

Data Analysis:

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100

Long-Term Stability Assessment

For use as a certified reference material, the long-term stability of deuterated 7-OH-MTX should be evaluated under various storage conditions.

Recommended Storage Conditions for Evaluation:

ConditionTemperature
Long-Term -20 °C
Accelerated 4 °C
Room Temperature 20-25 °C

Protocol:

  • Prepare solutions of deuterated 7-OH-MTX at a known concentration in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Aliquot the solutions into multiple vials for each storage condition and time point.

  • Store the vials at the specified temperatures.

  • At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve vials from each storage condition.

  • Analyze the samples using the validated stability-indicating LC-MS/MS method.

  • Compare the concentration of the stored samples to the initial concentration to determine the stability.

Section 4: Data Interpretation and Best Practices

  • Structural Elucidation of Degradants: The identification of degradation products is crucial for understanding the stability profile. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination, and tandem MS (MS/MS) experiments reveal fragmentation patterns that aid in structural elucidation. For definitive structural confirmation, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy is recommended.

  • Self-Validating Protocols: Each experimental protocol should include appropriate controls. For synthesis, this includes monitoring each step to completion. For stability studies, a control sample stored at -80°C should be included to represent the initial state.

  • Documentation: Meticulous documentation of all experimental parameters, including reagent sources and lots, instrument conditions, and data analysis methods, is essential for reproducibility and regulatory compliance.

Conclusion

The synthesis and stability assessment of deuterated 7-hydroxymethotrexate require a systematic and scientifically rigorous approach. This guide provides a framework for the synthesis of this important analytical standard and for the comprehensive evaluation of its stability. By understanding the underlying chemical principles and adhering to best practices in experimental design and execution, researchers can confidently generate and utilize deuterated 7-OH-MTX to advance our understanding of methotrexate pharmacology and toxicology.

References

  • Fabre, G., et al. (1988). Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. Biochemical Pharmacology, 37(21), 4149-4155. [Link]

  • Rosowsky, A., et al. (1982). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Medicinal Chemistry, 25(8), 960-964. [Link]

  • Sharma, S., et al. (2018). A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. Tetrahedron Letters, 59(32), 3108-3111. [Link]

  • Espinosa, A., et al. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 29(4), 6060-6071. [Link]

  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(3), 879-896. The role of forced degradation in pharmaceutical development. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of methotrexate in aqueous solutions. Journal of Pharmaceutical Sciences, 67(4), 526-531. [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Method Development for 7-Hydroxy Methotrexate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Methotrexate (MTX) is a cornerstone antifolate therapy for various malignancies and autoimmune diseases. However, its therapeutic window is narrow, and its toxicity profile is heavily influenced by its primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) .[1]

While MTX is primarily excreted renally, hepatic aldehyde oxidase converts MTX to 7-OH-MTX. Crucially, 7-OH-MTX is 3- to 4-fold less soluble than the parent drug in acidic urine , leading to precipitation in renal tubules and subsequent acute kidney injury (AKI).

The Analytical Challenge: Traditional immunoassays (FPIA) often suffer from cross-reactivity between MTX and 7-OH-MTX, leading to overestimation of MTX levels. Furthermore, 7-OH-MTX exhibits significant matrix effects (ion suppression) in electrospray ionization.

The Solution: This protocol details the development of a robust LC-MS/MS method utilizing 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) as a stable isotope-labeled internal standard (SIL-IS). The use of the d3-analog is non-negotiable for clinical accuracy, as it co-elutes with the analyte, perfectly compensating for matrix effects and ionization variability.

Chemical Intelligence & Handling

Warning: Solubility & Stability Traps A common failure point in this assay is the preparation of stock solutions. 7-OH-MTX is insoluble in water, ethanol, and ether.[2][3] Attempting to dissolve it in neutral aqueous buffers will result in precipitation and failed linearity.

Property7-Hydroxy Methotrexate (Analyte)7-Hydroxy Methotrexate-d3 (IS)
Formula C₂₀H₂₂N₈O₆C₂₀H₁₉D₃N₈O₆
MW 470.44 g/mol 473.46 g/mol
Solubility 0.1 M NaOH or DMSO0.1 M NaOH or DMSO
pKa ~3.8, 4.8, 5.6 (Polyprotic)Similar to analyte
Stability Photosensitive (Protect from light)Photosensitive (Protect from light)

Protocol for Stock Preparation:

  • Solvent: Dissolve primary stock (1 mg/mL) in 0.1 M NaOH .

  • Dilution: Intermediate working solutions can be diluted in 50:50 Methanol:Water.

  • Storage: -80°C in amber glass vials.

Metabolic Pathway & Analytical Context

Understanding the biological origin of the analyte is essential for interpreting results. 7-OH-MTX is formed via Aldehyde Oxidase (AOX1), primarily in the liver.

MetabolicPathway MTX Methotrexate (MTX) (Parent Drug) Liver Hepatic Aldehyde Oxidase (AOX1) MTX->Liver Metabolism Kidney Renal Elimination (Risk of Crystalluria) MTX->Kidney Direct Excretion OH_MTX 7-Hydroxy MTX (Low Solubility Metabolite) Liver->OH_MTX Hydroxylation OH_MTX->Kidney Excretion

Figure 1: Metabolic conversion of MTX to 7-OH-MTX.[4] The low solubility of the metabolite in the kidney is the primary driver for monitoring.

Method Development Strategy

Chromatography (LC)

7-OH-MTX is a polar molecule with multiple ionizable groups (pteridine ring, glutamate tail).

  • Column Selection: A standard C18 column is sufficient, but a Polar-RP or PFP (Pentafluorophenyl) column provides superior retention and peak shape for polar metabolites compared to traditional C18.

  • Mobile Phase: Acidic pH is required to protonate the basic nitrogens for ESI+ mode.

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Methanol + 0.1% Formic Acid (Methanol often yields better sensitivity for MTX analogs than Acetonitrile).

Mass Spectrometry (MS)
  • Ionization: ESI Positive Mode.

  • Transitions: The fragmentation pattern typically involves the loss of the glutamate moiety.

Critical MRM Selection:

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (V)
7-OH-MTX 471.2324.1Quant25-35
7-OH-MTX 471.2175.1Qual40-50
7-OH-MTX-d3 474.2327.1IS Quant25-35

Note: The d3 label is typically on the N-methyl group. Therefore, the fragment ion (containing the pteridine ring + N-methyl) shifts from 324 to 327.

Detailed Experimental Protocol

Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred for clinical high-throughput. SPE (Solid Phase Extraction) using Oasis HLB is an alternative if lower LOD (<1 ng/mL) is required.

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL amber tube.

  • IS Spike: Add 20 µL of 7-OH-MTX-d3 working solution (500 ng/mL in MeOH).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Move 200 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape upon injection).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Agilent 6495). Column: Phenomenex Synergi Polar-RP (100 x 2.0 mm, 2.5 µm) or Zorbax Eclipse Plus C18. Flow Rate: 0.4 mL/min. Injection Vol: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase B (MeOH + 0.1% FA)Description
0.010%Loading
0.510%Hold
2.590%Elution
3.590%Wash
3.610%Re-equilibration
5.010%End

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for optimizing the method, specifically addressing the "Matrix Effect" challenge.

MethodLogic Start Method Development Start SolubilityCheck Check Solubility: Use 0.1M NaOH for Stock Start->SolubilityCheck MS_Tuning MS Tuning (ESI+) Identify Precursor 471.2 SolubilityCheck->MS_Tuning Frag_Opt Optimize Fragmentation Target: 324.1 (Loss of Glu) MS_Tuning->Frag_Opt Matrix_Eval Evaluate Matrix Effects (Post-Column Infusion) Frag_Opt->Matrix_Eval IS_Selection Select Internal Standard Must be Deuterated (d3) Matrix_Eval->IS_Selection High Suppression Detected Validation Validation Linearity, Accuracy, Precision IS_Selection->Validation IS Corrects Suppression

Figure 2: Workflow emphasizing the critical role of the d3-IS in correcting matrix effects identified during tuning.

Validation & Troubleshooting

Self-Validating the Matrix Effect

To ensure the d3-IS is working correctly, calculate the Matrix Factor (MF) :



Ideally, MF should be close to 1.0. However, in plasma, MF for 7-OH-MTX is often < 0.8 (suppression).
Validation Step:  Calculate the IS-Normalized Matrix Factor :


This value must be between 0.85 and 1.15. If it falls within this range, the d3-IS is successfully compensating for the matrix.
Troubleshooting Common Issues
  • Carryover: 7-OH-MTX can stick to stainless steel. Use a needle wash of 50:25:25 (MeOH:ACN:IPA) + 0.1% Formic Acid.

  • Peak Tailing: Usually indicates pH mismatch. Ensure Mobile Phase A is sufficiently acidic (pH < 3.0).

  • Isobaric Interference: Check for "cross-talk" if monitoring MTX and 7-OH-MTX simultaneously. Ensure chromatographic separation (MTX usually elutes after 7-OH-MTX on C18).

References

  • Determination of Methotrexate and its Metabolites. National Institutes of Health (NIH) / PubMed. A rapid and robust method for measuring methotrexate and 7-hydroxymethotrexate in plasma.[1][5][6] [Link]

  • Clinical Pharmacokinetics of Methotrexate. Clinical Pharmacokinetics Journal. Review of metabolism, aldehyde oxidase activity, and renal toxicity mechanisms. [Link]

  • Matrix Effects in LC-MS/MS. Royal Society of Chemistry (Analyst). Strategies for overcoming ion suppression using stable isotope-labeled internal standards. [Link]

Sources

Application Note: A Robust UHPLC-MS/MS Method for the Sensitive and Specific Quantification of 7-Hydroxy Methotrexate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 7-Hydroxy Methotrexate (7-OH-MTX), a major metabolite of the anticancer drug Methotrexate (MTX). To ensure the highest degree of accuracy and precision, this protocol incorporates a deuterated internal standard, 7-Hydroxy Methotrexate-d3. The described methodology is particularly suited for therapeutic drug monitoring (TDM) and pharmacokinetic studies in clinical and research settings. We provide a comprehensive guide covering sample preparation, optimized chromatographic separation, and mass spectrometric conditions, along with insights into the rationale behind the chosen parameters to ensure methodological robustness and reliability.

Introduction: The Clinical Significance of 7-Hydroxy Methotrexate Monitoring

Methotrexate is a cornerstone chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases.[1][2] As a folate analog, it functions by competitively inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[1][2] The therapeutic efficacy and toxicity of high-dose MTX therapy are highly variable among patients, necessitating careful therapeutic drug monitoring.

A significant metabolic pathway for MTX is its conversion to 7-Hydroxy Methotrexate (7-OH-MTX). This metabolite has been linked to nephrotoxicity and can influence the pharmacokinetics of the parent drug.[1] Therefore, the simultaneous monitoring of both MTX and 7-OH-MTX is critical for optimizing treatment regimens and mitigating adverse effects. UHPLC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and short analysis times.[1][3] The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Methotrexate-d3, is paramount for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of analytical accuracy.[4]

Analytical Strategy: The Power of UHPLC-MS/MS

The combination of UHPLC and tandem mass spectrometry offers a powerful analytical solution for the quantification of 7-OH-MTX in complex biological matrices.[1][5] UHPLC provides rapid and efficient separation of the analyte from endogenous interferences, while tandem mass spectrometry offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

The Principle of Isotope Dilution

The use of a deuterated internal standard, 7-Hydroxy Methotrexate-d3, is a cornerstone of this method. This internal standard is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of deuterium atoms.[4] By adding a known amount of the internal standard to each sample at the beginning of the workflow, any sample loss during preparation or variations in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly reliable and reproducible measurement.

Experimental Protocol

Materials and Reagents
  • 7-Hydroxy Methotrexate and 7-Hydroxy Methotrexate-d3 standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

Sample Preparation: A Simple and Efficient Protein Precipitation

For the analysis of 7-OH-MTX in biological matrices like plasma, a simple and effective protein precipitation method is employed to remove larger molecules that can interfere with the analysis.[6][7][8]

Protocol:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (7-Hydroxy Methotrexate-d3).

  • Add 300 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 400 µL of 20% methanol in water to the supernatant.

  • Vortex for 1 minute and centrifuge again under the same conditions.

  • Inject 5 µL of the final supernatant into the UHPLC-MS/MS system.

UHPLC Conditions: Achieving Optimal Separation

The chromatographic separation is critical for resolving 7-OH-MTX from its parent compound, MTX, and other potential interferences. A reversed-phase C18 column is well-suited for this application.

ParameterCondition
Column Zorbax C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Gradient Elution Time (min)
0 - 1
1 - 2
2 - 3
3 - 3.5

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like 7-OH-MTX.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for efficient ionization in the positive ion mode of the mass spectrometer.[1]

  • Gradient Elution: A gradient elution is employed to ensure a sharp peak shape and a short run time, allowing for high-throughput analysis.[1]

MS/MS Conditions: Selective and Sensitive Detection

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 5000 V
Gas Temperature 350°C
Gas Flow (Nitrogen) 10 L/min
Nebulizer Pressure 50 psi
Sheath Gas Temperature 300°C
Sheath Gas Flow 12 L/min
MRM Transitions Compound
7-Hydroxy Methotrexate
7-Hydroxy Methotrexate-d3
Methotrexate (for context)

Note: The MRM transition for 7-Hydroxy Methotrexate-d3 is anticipated based on a +3 Da shift from the unlabeled compound. These values should be empirically optimized on the specific instrument being used.

Rationale for Parameter Selection:

  • Positive ESI: 7-OH-MTX contains basic nitrogen atoms that are readily protonated, making positive ion mode the preferred choice for sensitive detection.

  • MRM: This mode provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition, minimizing the likelihood of interference from other compounds in the matrix.

Method Validation and Performance

A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[9] Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a clinically relevant concentration range. For 7-OH-MTX, a range of 5 to 10,000 ng/mL is often appropriate.[1]

  • Precision and Accuracy: The intra- and inter-day precision (expressed as %RSD) should be less than 15%, and the accuracy (expressed as %RE) should be within ±15%.[1][10]

  • Recovery and Matrix Effect: The extraction recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that components of the biological matrix are not suppressing or enhancing the ionization of the analyte.[1]

  • Stability: The stability of 7-OH-MTX in the biological matrix should be evaluated under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).[1]

Data Presentation and Visualization

Analytical Workflow

The overall analytical workflow for the quantification of 7-Hydroxy Methotrexate-d3 is depicted in the following diagram:

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add 7-OH-MTX-d3 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dilute Supernatant Dilution Centrifuge1->Dilute Centrifuge2 Final Centrifugation Dilute->Centrifuge2 UHPLC UHPLC Separation (C18 Column) Centrifuge2->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify Report Report Results Quantify->Report

Caption: UHPLC-MS/MS workflow for 7-OH-MTX analysis.

Conclusion

The UHPLC-MS/MS method presented in this application note provides a robust, sensitive, and specific protocol for the quantification of 7-Hydroxy Methotrexate using a deuterated internal standard. The simple sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection make this method ideal for high-throughput therapeutic drug monitoring and clinical research applications. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reliable data to aid in the optimization of methotrexate therapy.

References

  • Ren, X., Wang, Z., Yun, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry, 2019, 1536532. Available at: [Link]

  • Mei, S., Shi, X., Du, Y., et al. (2018). Simultaneous determination of plasma methotrexate and 7-hydroxy methotrexate by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy. Journal of Pharmaceutical and Biomedical Analysis, 160, 18-24. Available at: [Link]

  • Zhang, Y., et al. (2022). An ultrahigh-performance liquid chromatography-tandem mass spectrometry method for quantification of methotrexate and 7-hydroxy-methotrexate and application for therapeutic drug monitoring in patients with central nervous system lymphoma. Biomedical Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). The typical structures of (A) MTX, (B) 7-OH-MTX, and (C) MTX-d3. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. JOCPR. Available at: [Link]

  • Li, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Drug Design, Development and Therapy, 15, 4635–4647. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 373-391. Available at: [Link]

  • Chen, X., et al. (2018). Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). HPLC method for the quantification of methotrexate in plasma samples. ResearchGate. Available at: [Link]

  • Dove Medical Press. (2021). To quantify methotrexate in human plasma by HPLC-MS/MS. DDDT. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Different Analytical Methodology for The Analysis of Methotrexate. IJTSRD. Available at: [Link]

Sources

Application Note: Optimizing Mobile Phase pH for Enhanced Retention and Separation of 7-Hydroxy Methotrexate-d3 in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the mobile phase pH for the retention of 7-Hydroxy Methotrexate-d3 in reversed-phase high-performance liquid chromatography (RP-HPLC). As the primary metabolite of the widely used anti-cancer and immunosuppressant drug, Methotrexate (MTX), and with its deuterated form serving as a crucial internal standard in pharmacokinetic and therapeutic drug monitoring studies, achieving robust and reproducible chromatographic separation is paramount.[1][2] This document delves into the fundamental principles governing the retention of ionizable analytes, outlines a systematic protocol for pH screening, and provides practical insights to ensure scientifically sound and validated HPLC method development.

Introduction: The Significance of 7-Hydroxy Methotrexate-d3 Analysis

Methotrexate (MTX) is a folate antagonist extensively used in the treatment of various cancers and autoimmune diseases.[3] Its therapeutic efficacy and toxicity are closely monitored through the quantification of the parent drug and its major metabolite, 7-Hydroxy Methotrexate (7-OH-MTX), in biological matrices.[4][5] 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) is the stable isotope-labeled analog of 7-OH-MTX and is the preferred internal standard for quantitative analysis by LC-MS, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]

The chemical structures of both MTX and 7-OH-MTX contain multiple ionizable functional groups, including carboxylic acid and amine moieties.[6] Consequently, their degree of ionization, and therefore their hydrophobicity and retention in RP-HPLC, is highly dependent on the pH of the mobile phase.[7] An improperly controlled pH can lead to poor peak shape, retention time drift, and inadequate resolution from other sample components. This guide provides a systematic approach to harness mobile phase pH as a powerful tool for optimizing the chromatographic behavior of 7-OH-MTX-d3.

Theoretical Background: pH and its Influence on Analyte Retention

In reversed-phase chromatography, analyte retention is primarily driven by hydrophobic interactions with the non-polar stationary phase (e.g., C18). The polarity of an ionizable analyte can be significantly altered by changing the pH of the mobile phase.

7-Hydroxy Methotrexate, much like its parent compound Methotrexate, is an amphiprotic molecule with multiple pKa values. Methotrexate has reported pKa values of approximately 3.8, 4.8, and 5.5.[6] While the specific pKa values for 7-OH-MTX are not as widely reported, the addition of a hydroxyl group is not expected to drastically shift these values. These pKa values correspond to the ionization of its carboxylic acid groups and the pteridine ring system.

The relationship between pH, pKa, and the ionization state of an analyte is described by the Henderson-Hasselbalch equation. For an acidic functional group:

pH = pKa + log ([A⁻]/[HA])

And for a basic functional group:

pOH = pKb + log ([BH⁺]/[B])

In the context of RP-HPLC:

  • At a pH well below the pKa of an acidic group, the group will be predominantly in its protonated, neutral form (HA), which is more hydrophobic and thus more strongly retained on a C18 column.

  • At a pH well above the pKa of an acidic group, it will be in its deprotonated, ionized form (A⁻), which is more polar and less retained.

  • At a pH well above the pKa of a basic group (or below the pKa of its conjugate acid), the group will be in its deprotonated, neutral form (B), which is more hydrophobic and more retained.

  • At a pH well below the pKa of a basic group (or above the pKa of its conjugate acid), it will be in its protonated, ionized form (BH⁺), which is more polar and less retained.

By carefully selecting the mobile phase pH, the chromatographer can control the ionization state of 7-OH-MTX-d3 to achieve optimal retention, peak shape, and selectivity.

cluster_pH_Scale Mobile Phase pH Scale cluster_Analyte_State 7-OH-MTX-d3 State cluster_Retention RP-HPLC Retention Low_pH Low pH (e.g., pH < pKa1) Protonated Predominantly Protonated (More Hydrophobic) Low_pH->Protonated Suppresses ionization of acidic groups Mid_pH Mid pH (pKa1 < pH < pKa2) Mixed Mixed Ionization States Mid_pH->Mixed Partial ionization High_pH High pH (pH > pKa2) Deprotonated Predominantly Deprotonated (More Polar) High_pH->Deprotonated Promotes ionization of acidic groups High_Retention Increased Retention (Longer tR) Protonated->High_Retention Increases interaction with C18 phase Variable_Retention Variable Retention Mixed->Variable_Retention Low_Retention Decreased Retention (Shorter tR) Deprotonated->Low_Retention Increases polarity

Caption: pH effect on 7-OH-MTX-d3 retention in RP-HPLC.

Experimental Protocol: Systematic pH Screening

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the retention and peak shape of 7-OH-MTX-d3. The goal is to identify a pH that provides robust retention, good peak symmetry, and adequate separation from potential interferences.

Materials and Reagents
  • 7-Hydroxy Methotrexate-d3 reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

  • Acetate buffer components (e.g., ammonium acetate, acetic acid)

  • Formate buffer components (e.g., ammonium formate, formic acid)

  • pH meter, calibrated

  • Standard laboratory glassware and filtration apparatus

Chromatographic System
  • HPLC System: A quaternary or binary HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[8]

  • Detection Wavelength: Approximately 307 nm for UV detection.[9][10]

Preparation of Mobile Phases

Prepare a series of aqueous buffer solutions at different pH values. It is crucial to use a buffer with a pKa within ±1 pH unit of the target pH to ensure adequate buffering capacity.[7]

Example Buffer Preparations (20 mM):

  • pH 3.0: Prepare 20 mM ammonium formate and adjust the pH to 3.0 with formic acid.

  • pH 4.5: Prepare 20 mM ammonium acetate and adjust the pH to 4.5 with acetic acid.

  • pH 6.0: Prepare 20 mM potassium phosphate monobasic and adjust the pH to 6.0 with phosphoric acid or potassium hydroxide.

  • pH 7.0: Prepare 20 mM potassium phosphate monobasic and adjust the pH to 7.0 with potassium hydroxide.

Important: Always measure and adjust the pH of the aqueous buffer before adding the organic modifier.

For each pH level, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 85:15 v/v aqueous:organic). This ratio can be adjusted later to fine-tune retention.

pH Screening Workflow

A Prepare Stock Solution of 7-OH-MTX-d3 E Inject Standard & Record Chromatogram A->E G Inject Standard & Record Chromatogram A->G I Inject Standard & Record Chromatogram A->I K Inject Standard & Record Chromatogram A->K B Prepare Aqueous Buffers (e.g., pH 3.0, 4.5, 6.0, 7.0) D Equilibrate System with Mobile Phase at pH 3.0 B->D F Equilibrate System with Mobile Phase at pH 4.5 B->F H Equilibrate System with Mobile Phase at pH 6.0 B->H J Equilibrate System with Mobile Phase at pH 7.0 B->J C Set Initial HPLC Conditions (C18 column, fixed %Organic) C->D D->E E->F F->G G->H H->I I->J J->K L Compile & Analyze Data: (Retention Time, Peak Shape, Resolution) K->L M Select Optimal pH for Further Method Development L->M

Sources

Simultaneous Quantification of Methotrexate (MTX) and 7-Hydroxy-Methotrexate (7-OH-MTX) in Human Plasma by LC-MS/MS

[1][2][3][4][5]

Introduction & Clinical Significance

Methotrexate (MTX) remains a cornerstone chemotherapeutic agent for acute lymphoblastic leukemia (ALL), osteosarcoma, and autoimmune diseases. While low-dose regimens are common, High-Dose Methotrexate (HDMTX) therapy (>1 g/m²) requires precise Therapeutic Drug Monitoring (TDM) to guide Leucovorin rescue and prevent lethal toxicity.[1]

The Critical Role of 7-OH-MTX: While MTX is the primary pharmacologic agent, its major metabolite, 7-Hydroxy-Methotrexate (7-OH-MTX) , poses a distinct physiological threat.[2] Formed in the liver by aldehyde oxidase, 7-OH-MTX is 3-4 times less soluble than the parent compound in acidic urine. During HDMTX therapy, serum concentrations of 7-OH-MTX can exceed those of MTX, leading to intratubular precipitation (crystalluria) and acute kidney injury (AKI).

Why LC-MS/MS? Traditional immunoassays (FPIA, EMIT) suffer from significant cross-reactivity with 7-OH-MTX and DAMPA (another metabolite), potentially overestimating MTX levels by up to 30%. This Application Note details a robust, specific LC-MS/MS protocol using Methotrexate-d3 (MTX-d3) as a deuterated internal standard to ensure accuracy, linearity, and compensation for matrix effects.

Metabolic & Toxicity Pathway

The following diagram illustrates the metabolic conversion and the distinct toxicity mechanisms of the parent drug versus its metabolite.

MTX_MetabolismMTXMethotrexate (MTX)(Parent Drug)LiverLiver(Aldehyde Oxidase)MTX->LiverMetabolismTargetInhibits DHFR(Therapeutic Effect)MTX->TargetPrimary ActionKidneyRenal Tubules(Acidic pH)MTX->KidneyExcretionOH_MTX7-OH-Methotrexate(Metabolite)Liver->OH_MTXOxidationOH_MTX->KidneyExcretionToxicityCrystalluria & AKI(Nephrotoxicity)Kidney->ToxicityPrecipitation(Low Solubility)

Figure 1: Metabolic pathway of Methotrexate showing the hepatic conversion to 7-OH-MTX and the subsequent risk of renal crystallization.

Experimental Design & Logic

Internal Standard Strategy (The "Why")

We utilize MTX-d3 rather than a structural analog.

  • Causality: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress ionization. Because MTX-d3 is chemically identical to MTX but mass-shifted, it co-elutes perfectly. Any suppression affecting MTX affects MTX-d3 equally.

  • Self-Validation: The ratio of Analyte Area/IS Area remains constant even if absolute signal intensity drops due to the matrix, ensuring data integrity.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) yields cleaner samples, Protein Precipitation is selected here for clinical throughput.

  • Solvent: Methanol is preferred over Acetonitrile for MTX recovery, as it produces a softer precipitate that traps less analyte.

  • Acidification: The mobile phase is acidified (Formic Acid) to promote protonation (

    
    ) in positive ESI mode.
    

Materials & Methods

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS System: Triple Quadrupole (e.g., Sciex 5500/6500 or Agilent 6470).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex C18.

    • Rationale: Core-shell technology provides high resolution at lower backpressures, allowing faster flow rates for high-throughput clinical batches.

Reagents
  • Methotrexate (Std): USP Reference Standard.

  • 7-Hydroxymethotrexate (Std): Toronto Research Chemicals (TRC) or equivalent.

  • Methotrexate-d3 (IS): Deuterated internal standard (Toronto Research Chemicals).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Detailed Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of MTX and 7-OH-MTX in DMSO (MTX has poor solubility in water/methanol alone).

  • IS Working Solution: Dilute MTX-d3 to 500 ng/mL in Methanol. This solution serves as the precipitating agent.

  • Calibrators: Prepare serial dilutions in drug-free human plasma to cover the range 10 ng/mL to 10,000 ng/mL .

    • Note: HDMTX samples often exceed this; validate a dilution integrity protocol (e.g., 10x dilution with blank plasma) for samples >10,000 ng/mL.

Sample Processing (Step-by-Step)
  • Aliquot: Transfer 50 µL of patient plasma (or Calibrator/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitation: Add 200 µL of IS Working Solution (Methanol + MTX-d3).

    • Ratio: 1:4 sample-to-solvent ratio ensures complete protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Crucial Step: Diluting the methanolic supernatant with water matches the solvent strength to the initial mobile phase, preventing "solvent effect" (peak broadening) during injection.

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Load
0.50 10% Desalt
2.50 90% Elute Analytes
3.00 90% Wash Column
3.10 10% Re-equilibrate

| 4.50 | 10% | End Run |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Methotrexate 455.2308.2Quantifier25
455.2175.1Qualifier40
7-OH-MTX 471.2324.2Quantifier28
471.2175.1Qualifier42
MTX-d3 (IS) 458.2311.2Quantifier25

Analytical Workflow Diagram

Analytical_WorkflowSamplePatient Plasma(50 µL)IS_AddAdd IS (MTX-d3)in Methanol (200 µL)Sample->IS_AddVortexVortex & Centrifuge15,000 x g, 10 minIS_Add->VortexDilutionSupernatant Dilution1:1 with 0.1% FA WaterVortex->DilutionTransfer SupernatantLCLC SeparationPoroshell C18, GradientDilution->LCMSMS/MS DetectionMRM Mode (ESI+)LC->MSDataQuantificationRatio: Analyte/ISMS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.

Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness , the method must include the following checks in every batch:

Matrix Effect Assessment (The "Post-Column Infusion" Test)
  • Protocol: Infuse a constant stream of MTX/7-OH-MTX into the MS source while injecting a blank plasma extract via the LC column.

  • Success Criteria: No significant dips (suppression) or peaks (enhancement) in the baseline signal at the retention time of the analytes (approx. 2.5 min).

  • Routine Check: Monitor the absolute peak area of the IS (MTX-d3) in all patient samples. If the IS area deviates >50% from the mean of the calibrators, the result is flagged for potential matrix interference.

Carryover Check

MTX is "sticky" and can adhere to LC tubing.

  • Mitigation: Use a needle wash solution of 50:25:25 Methanol:Acetonitrile:Isopropanol .

  • Validation: Inject a Double Blank immediately after the highest calibrator (ULOQ). The signal in the blank must be <20% of the LLOQ signal.

Stability
  • 7-OH-MTX Stability: While generally stable in plasma, samples should be processed within 4 hours or frozen at -80°C.

  • Processed Sample Stability: Extracts are stable in the autosampler (4°C) for 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from phospholipids.Ensure the divert valve sends the first 0.5 min (salt/protein front) to waste.
Peak Tailing Column overload or pH mismatch.Ensure supernatant is diluted 1:1 with aqueous mobile phase before injection.
High Backpressure Protein precipitation incomplete.Increase centrifugation speed/time; ensure supernatant is not disturbed during transfer.
Non-Linearity at High Conc. Detector saturation.Use a less sensitive transition (detuning) or validate a smaller injection volume (e.g., 1 µL).

References

  • Feng, Z., et al. (2021). "To quantify methotrexate in human plasma by HPLC-MS/MS."[4] Drug Design, Development and Therapy. Available at: [Link]

  • Huo, J., et al. (2023). "Simultaneous Determination of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring."[5] Biomedical Chromatography. Available at: [Link]

  • Milano, G., et al. (1983). "Plasma levels of 7-hydroxymethotrexate after high-dose methotrexate treatment."[6] Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Klapkova, E., et al. (2011). "The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination." Clinical Biochemistry. Available at: [Link]

  • Cozzolino, M., et al. (2025). "Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study."[1] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Application Note: High-Precision TDM of Methotrexate and 7-Hydroxymethotrexate via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of Methotrexate (MTX) is standard practice in oncology, particularly for High-Dose Methotrexate (HDMTX) protocols used in osteosarcoma and acute lymphoblastic leukemia (ALL). However, monitoring the parent drug alone is insufficient for predicting renal toxicity.

7-Hydroxymethotrexate (7-OH-MTX) , the primary metabolite, exhibits significantly lower aqueous solubility than MTX, particularly in acidic urine.[1] This leads to precipitation in renal tubules, causing crystalluria and acute kidney injury (AKI). Traditional immunoassays (FPIA/EMIT) suffer from significant cross-reactivity between MTX and 7-OH-MTX, leading to overestimation of MTX clearance and delayed leucovorin rescue.

This guide details a robust LC-MS/MS protocol utilizing 7-OH-MTX-d3 as a specific internal standard to independently and accurately quantify this nephrotoxic metabolite, ensuring precise clinical decision-making.

Scientific Background & Mechanism[2][3][4]

Metabolic Pathway and Toxicity

MTX is metabolized in the liver by the enzyme Aldehyde Oxidase (AOX1) into 7-OH-MTX.[2][3] Unlike MTX, which is largely excreted unchanged, 7-OH-MTX accumulates in the plasma, often exceeding MTX concentrations by 3-4 fold at later time points (24-48h post-infusion).

The critical danger lies in solubility:

  • Methotrexate: Soluble at physiological pH.

  • 7-OH-MTX: 3-5x less soluble than MTX in acidic environments (pH < 6.0).

Why Use 7-OH-MTX-d3?

Matrix effects (ion suppression/enhancement) in patient plasma can severely compromise quantitation. Using a deuterated internal standard (7-OH-MTX-d3) is chemically identical to the analyte but mass-shifted. It co-elutes with 7-OH-MTX, experiencing the exact same ionization environment, thereby mathematically correcting for:

  • Matrix Effects: Suppression from phospholipids or co-medications.

  • Recovery Losses: Variations in extraction efficiency.

  • Instrument Drift: Fluctuations in MS response during long batches.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the specific point of renal risk.

G cluster_0 Hepatic Metabolism cluster_1 Renal Excretion MTX Methotrexate (Parent Drug) AOX Aldehyde Oxidase (Enzyme) MTX->AOX Metabolite 7-OH-MTX (Metabolite) MTX->Metabolite Hydroxylation Soluble Soluble Excretion MTX->Soluble High Solubility AOX->Metabolite Precipitation Crystallization (Low Solubility) Metabolite->Precipitation pH < 7.0 AKI Acute Kidney Injury Precipitation->AKI Tubular Blockage

Figure 1: Hepatic metabolism of Methotrexate via Aldehyde Oxidase leading to the formation of the low-solubility metabolite 7-OH-MTX, the primary driver of crystalluria-induced renal failure.[2][3]

Experimental Protocol

Materials & Reagents[3]
  • Analyte: 7-Hydroxymethotrexate (Certified Reference Material).[1]

  • Internal Standard: 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method balances high throughput with sufficient cleanliness for clinical analysis.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of Working Internal Standard Solution (7-OH-MTX-d3 at 500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the MTX and dissociate protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If the supernatant is too strong or dirty, transfer 100 µL of supernatant to a vial and dilute with 100 µL of Mobile Phase A.

  • Transfer: Transfer clear supernatant to autosampler vials with inserts.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Agilent 6495).

  • Column: Phenomenex Synergi Polar-RP (100 x 2.0 mm, 2.5 µm) or equivalent C18 with polar end-capping.

    • Rationale: Standard C18 columns often fail to retain polar MTX metabolites adequately. Polar-RP provides superior retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Load
0.50 10% Hold
3.00 90% Ramp
4.00 90% Wash
4.10 10% Re-equilibrate

| 6.00 | 10% | End |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
7-OH-MTX 471.2324.1Quantifier22
471.2175.1Qualifier35
7-OH-MTX-d3 474.2327.2Internal Standard 22
MTX (Ref)455.2308.1Quantifier20

Analytical Workflow Diagram

Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (7-OH-MTX-d3) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14,000g, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification Ratio: (Analyte Area / d3-IS Area) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring precise normalization of matrix effects using the deuterated isotope.

Validation & Troubleshooting

Critical Validation Parameters

To ensure this protocol meets FDA/EMA Bioanalytical Method Validation guidelines:

  • Linearity: 5.0 ng/mL – 5,000 ng/mL. (High-dose samples require dilution).

  • Accuracy: ±15% of nominal concentration (±20% at LLOQ).

  • Precision (CV%): <15%.

  • Recovery: >85% (Consistent between analyte and IS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Carryover MTX/7-OH-MTX sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. Implement a blank injection after high calibrators.
Low Sensitivity Ion suppression from phospholipids.Switch from Protein Precipitation to Solid Phase Extraction (SPE) using Oasis HLB or equivalent polymeric sorbent.
Peak Tailing Column interaction or pH mismatch.Ensure Mobile Phase A pH is acidic (~3.5). Replace the column guard.
Degradation Photosensitivity. MTX and 7-OH-MTX degrade under UV light. Perform all extraction steps under yellow light or in amber vials.

References

  • Vertex AI Search. (2025). LC-MS/MS method for measuring methotrexate in high-dose therapy. National Institutes of Health. Link[5]

  • Wang, S., et al. (2019).[6] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Link

  • Baggott, J. E., & Morgan, S. L. (2009).[7] Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention. Arthritis & Rheumatism. Link

  • Cai, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring. Cancer Management and Research.[8] Link

  • ResearchGate. (2014). Why is 7-OH MTX less soluble than MTX?Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Carryover of 7-Hydroxy Methotrexate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #MTX-D3-CO-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering carryover of 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) .[1] This is a common but complex issue because this specific metabolite possesses a "solubility cliff" that differs significantly from its parent compound, Methotrexate (MTX).

While MTX is moderately soluble, 7-OH-MTX has 3-5 fold lower water solubility in the pH 5.0–7.0 range and is prone to precipitation in acidic environments (typical LC-MS mobile phases). If your autosampler wash solvents are acidic (e.g., 0.1% Formic Acid), you may be inadvertently precipitating the analyte onto the needle surface rather than washing it off.

This guide provides a self-validating protocol to eliminate this carryover, focusing on solubility kinetics and surface adsorption.

Module 1: The Mechanism of Failure (The "Why")

To fix the carryover, we must understand the physical chemistry driving it. 7-OH-MTX contains pteridine rings and carboxyl groups. In acidic conditions (pH < 5), the carboxyl groups are protonated, reducing polarity and causing the molecule to "crash out" of solution onto hydrophobic surfaces (like PEEK) or bind to active metal sites (Stainless Steel).

The Solubility Trap: Most generic needle washes use Water:Organic + Acid .

  • Result: The acid protonates 7-OH-MTX-d3.

  • Outcome: The compound precipitates on the needle/seat.

  • Carryover: The next injection (often acidic mobile phase) re-dissolves a fraction of this precipitate, appearing as a "ghost peak."

AdsorptionMechanism cluster_0 The Solubility Trap Step1 Injection of 7-OH-MTX-d3 Step2 Acidic Mobile Phase/Wash (pH < 5) Step1->Step2 Exposed to Step3 Protonation of Carboxyls Step2->Step3 Causes Step4 Precipitation on Needle/Seat Step3->Step4 Leads to Step5 Next Injection (Re-dissolution) Step4->Step5 Contaminates Result CARRYOVER PEAK Step5->Result

Figure 1: The mechanistic pathway of 7-OH-MTX carryover driven by acidic precipitation.

Module 2: Wash Solvent Optimization (The "How")

The solution requires a pH-Switching Strategy . You must solubilize the contaminant with a high-pH wash, then condition the needle for the next injection.

Protocol A: The Dual-Wash System (Recommended)

If your autosampler supports two wash solvents (Weak/Strong), configure as follows:

ParameterCompositionFunction
Strong Wash (S1) 40:40:20 ACN:MeOH:Water + 0.5% Ammonium Hydroxide (NH₄OH) High pH (~10) deprotonates the molecule, making it highly soluble. The organic blend breaks surface tension.
Weak Wash (S2) 90:10 Water:ACN + 0.1% Formic Acid Matches initial mobile phase conditions. Neutralizes the high pH from S1 to protect the column.
Wash Routine Post-injection: 600 µL S1 followed by 600 µL S2.Ensures the needle is clean AND equilibrated.
Protocol B: The Single-Wash Compromise

If you only have one wash line, you cannot use high pH (risk of damaging silica columns if not rinsed).

  • Composition: 50:25:25 ACN:MeOH:Isopropanol (No Acid).

  • Logic: The chaotic mix of organics prevents hydrophobic binding (adsorption) without inducing acidic precipitation.

Module 3: Hardware Configuration (The "Where")

Even with the right solvents, hardware materials can act as a "sink" for 7-OH-MTX-d3.

1. Rotor Seal Selection

  • Avoid: Vespel (polyimide). It has a high adsorption capacity for heterocyclic compounds like MTX.

  • Use: PEEK (Polyether ether ketone) or Tefzel . These are more inert to folate adhesion.

2. Needle Seat

  • Standard stainless steel capillaries often bind 7-OH-MTX.

  • Action: Replace the needle seat capillary with PEEK-lined tubing or a dedicated "Bio-inert" seat assembly.

3. Valve Timing (The "Switch")

  • Ensure the injection valve remains in the "Bypass" or "Mainpass" position long enough for the loop to be thoroughly flushed by the mobile phase gradient.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to isolate the source of the carryover.

TroubleshootingTree Start Carryover Detected (>20% of LLOQ) Step1 Run 3x Double Blanks (No IS, No Analyte) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Source1 Source: Mobile Phase/System (Contaminated Solvents) Decision1->Source1 Yes (Constant Area) Step2 Remove Column, Install Union, Inject Blank Decision1->Step2 No (Decreasing Area) Decision2 Is Peak Present? Step2->Decision2 Source2 Source: Column (Head of Column Accumulation) Decision2->Source2 No Source3 Source: Autosampler (Needle/Seat/Loop) Decision2->Source3 Yes Action1 Change Needle Wash to High pH (NH4OH) Source3->Action1

Figure 2: Step-by-step isolation protocol to distinguish system contamination from autosampler carryover.

Frequently Asked Questions (FAQs)

Q: Can I use 100% DMSO as a wash solvent? It dissolves everything. A: While DMSO is an excellent solvent for 7-OH-MTX, it is not recommended as a primary needle wash. DMSO is highly viscous and difficult to rinse out of the needle path. Residual DMSO can cause significant peak broadening or distortion in early-eluting peaks in your subsequent chromatography.

Q: Why does the carryover disappear after I change the rotor seal, but returns 2 weeks later? A: This indicates surface abrasion . As the rotor seal wears, micro-grooves form. 7-OH-MTX-d3 gets trapped in these grooves.

  • Fix: Switch to a harder material (e.g., PEEK-reinforced) or increase the torque limit slightly (if applicable), but more likely, you need to increase the "Switch Time" frequency in your method to ensure the valve is flushed while the gradient is at high organic.

Q: My carryover is only seen in the "Double Blank" immediately following the "High Standard." A: This is classic Needle Exterior Adsorption . The analyte is drying on the outside of the needle before it dips into the wash station.

  • Fix: Enable "Dip Wash" or "Active Wash" mode where the needle is dipped in the wash vial before injection (if hardware allows) or increase the wash dip time to at least 10 seconds.

References
  • Solubility & Nephrotoxicity: "The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination." ResearchGate. (Discusses the 3-5 fold lower solubility of 7-OH-MTX in pH 5-7).

  • Autosampler Carryover Mechanisms: "Solving Carryover Problems in HPLC." Shimadzu Scientific Instruments. (Details adsorption to stainless steel vs. PEEK).

  • Needle Wash Chemistry: "Carryover Mitigation Using Needle Wash Solvent Chemistry." Waters Corporation.[2] (Validates the use of specific organic/aqueous ratios for sticky compounds).

  • Metabolite Properties: "7-Hydroxymethotrexate | C20H22N8O6." PubChem. (Chemical properties and solubility data).

Sources

Optimizing peak shape for 7-Hydroxy Methotrexate-d3 in acidic mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Case ID: LCMS-MTX-OH-D3

Executive Summary: The Acidic Challenge

You are encountering peak shape issues (tailing, splitting, or broadening) with 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) in acidic mobile phases.

The Core Conflict: 7-OH-MTX is an amphoteric molecule containing both acidic (carboxyl) and basic (pteridine ring) moieties. In the acidic mobile phases required for positive-mode LC-MS (typically pH 2.7–3.5), the basic nitrogens become protonated (


). These positively charged sites interact aggressively with residual silanols (

) on the silica column surface, causing severe peak tailing. Furthermore, 7-OH-MTX has significantly lower solubility than the parent Methotrexate, making it prone to precipitation-induced peak splitting during injection.

This guide provides the specific engineering controls required to resolve these issues.

Module 1: Column Chemistry & Selection

Why standard C18 columns fail.

Standard C18 columns often possess significant silanol activity. For 7-OH-MTX-d3, you require a stationary phase that either shields these silanols or repels the positively charged analyte.

Recommended Stationary Phases
Column TechnologyMechanism of ActionRecommendation Level
Charged Surface Hybrid (CSH) Applies a low-level positive charge to the particle surface, electrostatically repelling the protonated 7-OH-MTX and preventing silanol interaction.High (Gold Standard)
HSS T3 (High Strength Silica) Optimized pore structure and bonding density to retain polar compounds while minimizing silanol activity.Moderate
Traditional End-capped C18 Relies solely on steric hindrance (end-capping) to block silanols. Often insufficient for pteridines in low pH.Low
Visualizing the Interaction

The following diagram illustrates why standard silica fails and how CSH technology fixes the peak shape.

SilanolInteraction cluster_0 Standard C18 (Acidic pH) cluster_1 CSH Technology Analyte_Pos 7-OH-MTX (+ Charge) Silanol_Neg Silanol (- Charge) Analyte_Pos->Silanol_Neg Attraction Result_Bad Ionic Interaction (Peak Tailing) Silanol_Neg->Result_Bad Analyte_Pos2 7-OH-MTX (+ Charge) Surface_Pos Surface Charge (+) Analyte_Pos2->Surface_Pos Repulsion Result_Good Electrostatic Repulsion (Sharp Peak) Surface_Pos->Result_Good

Figure 1: Mechanism of peak tailing reduction using Charged Surface Hybrid technology.

Module 2: Mobile Phase Engineering

Acid alone is not enough.

Many researchers use 0.1% Formic Acid (FA) and stop there. For 7-OH-MTX, this provides pH control but insufficient ionic strength . You must suppress the ion-exchange behavior of the column.

The "Buffer Fix" Protocol

Adding ammonium formate creates a chaotic ionic environment that "masks" any remaining silanols from the analyte.

Optimized Mobile Phase Composition:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate .

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

Why this works:

  • pH Control: Formic acid maintains pH ~2.9, ensuring the analyte is protonated for MS sensitivity.

  • Ionic Strength: Ammonium ions (

    
    ) flood the column surface, competing with the 7-OH-MTX for any active silanol sites.
    

Critical Note: Do not exceed 10mM Ammonium Formate if using high-organic gradients, as solubility issues may cause salt precipitation in the MS source.

Module 3: Injection Solvent (The "Strong Solvent" Effect)

The hidden cause of peak splitting.

7-OH-MTX-d3 is poorly soluble in water, tempting researchers to dissolve stock solutions in 100% DMSO or Methanol. Injecting this "strong solvent" plug into a high-aqueous initial gradient causes the analyte to travel faster than the mobile phase at the column head, resulting in peak splitting or fronting.

Troubleshooting the Injection
SymptomDiagnosisCorrective Action
Peak Splitting Strong solvent effect.[1] The analyte is "surfing" on the injection solvent.Dilute sample to <20% Organic content before injection.
Broad/Round Peak Volume overload.Reduce injection volume (e.g., from 10µL to 2µL).
Precipitation Solubility limit reached (7-OH-MTX is less soluble than MTX).Use a co-solvent mix: 5% DMSO / 95% Water + 0.1% FA.
Workflow: Diagnostic Decision Tree

TroubleshootingTree Start Identify Peak Issue Split Peak Splitting Start->Split Tail Peak Tailing Start->Tail Broad Broadening Start->Broad SolventCheck Is Sample Diluent >20% Organic? Split->SolventCheck BufferCheck Is Ammonium Formate in Mobile Phase? Tail->BufferCheck VolCheck Injection Volume > 5µL? Broad->VolCheck Dilute ACTION: Dilute Sample with Mobile Phase A SolventCheck->Dilute Yes AddBuffer ACTION: Add 5mM Ammonium Formate BufferCheck->AddBuffer No ChangeCol ACTION: Switch to CSH C18 Column BufferCheck->ChangeCol Yes ReduceVol ACTION: Reduce Inj Vol or Increase Flow Rate VolCheck->ReduceVol

Figure 2: Diagnostic logic for resolving 7-OH-MTX peak shape anomalies.

FAQ: Specialist Responses

Q: Does the deuterium label (d3) affect the chromatography? A: Chromatographically, no . The retention time and peak shape of 7-OH-MTX-d3 will be identical to the unlabeled 7-OH-MTX. However, if you observe "splitting" only in the d3 channel but not the analyte channel, check your MS scan speed. If the points-per-peak are too low (<12 points), the peak may appear jagged or split artificially.

Q: Can I use TFA (Trifluoroacetic Acid) to fix the tailing? A: TFA (0.05%) is excellent for fixing tailing because it pairs with the basic amines. However , it causes severe signal suppression in Electrospray Ionization (ESI). For trace-level analysis of 7-OH-MTX-d3, avoid TFA unless you have ample sensitivity to spare. If you must use it, use the "TFA Fix" (propionic acid/isopropanol post-column addition) to restore signal, though this complicates the hardware setup.

Q: My calibration curve is non-linear at high concentrations. Is this a peak shape issue? A: It is likely a solubility issue. 7-OH-MTX is significantly less soluble than Methotrexate.[2] Ensure your high standards are not precipitating in the vial or on the needle. Use a heated autosampler (25°C) rather than 4°C if stability permits, or add a small percentage of DMSO (up to 5%) to the sample diluent.

References

  • Wang, L., et al. (2019).[3] "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." International Journal of Analytical Chemistry. Available at: [Link]

  • Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Chromablography. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5484402, 7-Hydroxymethotrexate." PubChem. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC-UV vs. LC-MS/MS for 7-Hydroxy Methotrexate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

In high-dose methotrexate (HDMTX) therapy, monitoring the parent drug is standard practice. However, the accumulation of its primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , presents a silent clinical risk. 7-OH-MTX is significantly less soluble than methotrexate (MTX) in acidic urine, making it the primary driver of crystalluria and subsequent acute kidney injury (AKI).

For the bioanalytical scientist, the choice between HPLC-UV and LC-MS/MS is not merely about available equipment—it is a trade-off between cost-efficiency/accessibility and sensitivity/specificity .

  • HPLC-UV is the "workhorse" for routine, high-concentration therapeutic drug monitoring (TDM) but struggles with specificity at the trough levels required for pharmacokinetic profiling.

  • LC-MS/MS is the "precision instrument," essential for distinguishing 7-OH-MTX from isobaric interferences and quantifying low-level accumulation that precedes toxicity.

Technical Principles & Mechanisms

The Analyte: 7-Hydroxy Methotrexate[1][2][3][4][5][6][7][8][9]
  • Formation: Hepatic oxidation of MTX by aldehyde oxidase.

  • Molecular Weight: 470.4 g/mol (MTX is 454.4 g/mol ).

  • Key Challenge: 7-OH-MTX often co-elutes with other metabolites like DAMPA (2,4-diamino-N10-methylpteroic acid) in lower-resolution chromatography.

Detection Mechanisms
FeatureHPLC-UV (Ultraviolet)LC-MS/MS (Tandem Mass Spectrometry)
Principle Chromophore absorption (Pteridine ring).Mass-to-charge (m/z) filtering and fragmentation.
Specificity Low: Relies entirely on chromatographic resolution (Retention Time).High: Relies on unique precursor

product ion transitions (MRM).
Sensitivity Moderate: Limited by Beer-Lambert Law and matrix background.High: Limited only by ionization efficiency and signal-to-noise ratio.

Head-to-Head Performance Analysis

The following data summarizes typical performance metrics derived from validated bioanalytical protocols.

Table 1: Sensitivity and Linearity Comparison
MetricHPLC-UV (Standard Routine)LC-MS/MS (High Sensitivity)
LOD (Limit of Detection) 0.05 – 0.1

M (~25–50 ng/mL)
0.2 – 1.0 ng/mL
LOQ (Limit of Quantification) 0.1 – 0.2

M (~50–100 ng/mL)
1.0 – 5.0 ng/mL
Linear Range 0.1 – 1000

M
0.01 – 50

M
Sample Volume 200 – 500

L
50 – 100

L
Run Time 10 – 15 minutes3 – 5 minutes

Critical Insight: At peak plasma levels (


), HPLC-UV is perfectly adequate. However, during the elimination phase (24-72h post-infusion), 7-OH-MTX levels can drop below 0.1 

M while still posing nephrotoxic risks. Here, HPLC-UV data becomes "noisy," often leading to false negatives, whereas LC-MS/MS provides precise quantitation.

Experimental Methodologies

A. Sample Preparation (Universal Step)

Note: Protein precipitation is preferred for high throughput, but Solid Phase Extraction (SPE) is recommended for HPLC-UV to reduce background noise.

Protocol: Protein Precipitation (PPT)

  • Aliquot 100

    
    L  of plasma into a 1.5 mL Eppendorf tube.
    
  • Add 200

    
    L  of Precipitating Agent (Methanol:Acetonitrile 1:1 v/v containing Internal Standard).
    
    • Internal Standard: MTX-d3 (for MS) or p-Aminoacetophenone (for UV).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to autosampler vial.

B. HPLC-UV Workflow (Cost-Effective Routine)

Rationale: UV detection at 303-313 nm targets the absorption maximum of the pteridine ring. An acidic mobile phase is crucial to suppress ionization of the carboxylic acid groups, ensuring better retention on C18 columns.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Wavelength: 303 nm (Optimal signal-to-noise for 7-OH-MTX).

  • Mobile Phase:

    • A: 0.1 M Phosphate Buffer (pH 6.0).

    • B: Acetonitrile.[1][2][3][4][5][6][7]

    • Mode: Isocratic (90% A : 10% B) or Gradient depending on interference.

  • Flow Rate: 1.0 mL/min.[2]

Validation Check: Ensure resolution (


) between MTX and 7-OH-MTX is > 1.5. 7-OH-MTX typically elutes after MTX in reverse phase due to intramolecular hydrogen bonding reducing polarity, despite the hydroxyl group.
C. LC-MS/MS Workflow (Gold Standard)

Rationale: Positive Electrospray Ionization (ESI+) is used because the basic nitrogens on the pteridine ring protonate easily. Multiple Reaction Monitoring (MRM) ensures that even if MTX and 7-OH-MTX co-elute, they are quantified separately.

  • System: AB Sciex QTRAP 5500 or Waters Xevo TQ-S coupled with UPLC.

  • Column: C18 UPLC Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[8][4]

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Transitions (MRM):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
MTX 455.2

308.128
7-OH-MTX 471.2

324.130
MTX-d3 (IS) 458.2

311.128

Mechanistic Note: The transition


 corresponds to the loss of the glutamate moiety (147 Da), retaining the specific hydroxylated pteridine core. This is highly specific to 7-OH-MTX.

Visualizing the Analytical Decision

The following diagram illustrates the decision logic and technical workflow differences.

G Start Clinical/Research Need Conc_High High Conc. Expected (> 1 µM) Start->Conc_High Conc_Low Trace Analysis / PK Study (< 0.1 µM) Start->Conc_Low HPLC_Path Method: HPLC-UV Conc_High->HPLC_Path Cost Effective LCMS_Path Method: LC-MS/MS Conc_Low->LCMS_Path Required Sensitivity Prep_SPE Prep: Solid Phase Extraction (Clean, Slow) HPLC_Path->Prep_SPE Rec. for Signal Purity Prep_PPT Prep: Protein Precipitation (Fast, Crude) LCMS_Path->Prep_PPT Sufficient due to MS Selectivity Detect_MS Detect_MS Prep_PPT->Detect_MS Detect_UV Detection: UV @ 303nm Risk: Interferences Prep_SPE->Detect_UV Result_Routine Routine TDM Result (± 10% Accuracy) Detect_UV->Result_Routine Result_Precise Precise PK Profile (± 2% Accuracy) Detect_MS->Result_Precise

Figure 1: Decision matrix for selecting analytical methodology based on clinical requirements and concentration thresholds.

Conclusion & Recommendation

For Routine Therapeutic Drug Monitoring (TDM) where the primary goal is to ensure MTX clearance is occurring (levels > 0.5


M), HPLC-UV  remains a valid, cost-effective choice, provided that chromatographic separation is rigorously validated to avoid interference from DAMPA.

For Pharmacokinetic Research or High-Risk Stratification (where 7-OH-MTX/MTX ratios are calculated to predict nephrotoxicity), LC-MS/MS is the mandatory standard. Its ability to quantify 7-OH-MTX at low nanogram levels without extensive sample cleanup makes it superior in both sensitivity and throughput.

Final Verdict: If your lab budget permits, migrate to LC-MS/MS. The initial capital cost is offset by the reduced sample preparation time (PPT vs. SPE) and the elimination of repeat runs due to ambiguous UV peaks.

References

  • Wang, S., et al. (2019). "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." International Journal of Analytical Chemistry. Link

  • Urinovska, R., et al. (2017).[2] "Validation of LC-MS/MS Method for Monitoring of Methotrexate and its Metabolite 7-Hydroxymethotrexate Levels in Human Serum." Clinical Therapeutics.[2] Link

  • Albertioni, F., et al. (1995). "Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies." Journal of Chromatography B. Link

  • Bhanu, R., et al. (2024). "Different Analytical Methodology for The Analysis of Methotrexate." International Journal of Pharmaceutical Sciences. Link

  • Kukacka, J., et al. (2025). "The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination." ResearchGate.[8] Link

Sources

NIST Traceability for 7-Hydroxy Methotrexate-d3: Bridging the Gap from Research Grade to Certified Standard

[1]

Executive Summary

In therapeutic drug monitoring (TDM) of Methotrexate (MTX), the quantification of its major metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , is critical for assessing renal toxicity and clearance delays.[1][2] While Methotrexate-d3 is widely available as an ISO 17034 Certified Reference Material (CRM), 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) is predominantly available only as a "Research Grade" chemical.[1]

This guide addresses the "Traceability Gap." It compares the risks of using unverified research-grade standards versus the "Gold Standard" protocol: establishing in-house NIST traceability for 7-OH-MTX-d3. We provide the methodology to transform a research-grade product into a validated reference standard compliant with ISO 17025/15189 requirements.

Part 1: The Traceability Challenge

For a measurement to be "NIST Traceable," there must be an unbroken chain of comparisons to a primary standard (e.g., NIST SRM).[1][2][3]

  • Methotrexate: CRMs available (e.g., Cerilliant, CIL).[1][2] Traceability is guaranteed by the vendor.[1][2]

  • 7-OH-MTX-d3: No commercial ISO 17034 CRM exists. Laboratories must bridge this gap themselves.

Comparison of Reference Standard Options

The following table compares the three common approaches laboratories use for 7-OH-MTX-d3, highlighting the impact on data integrity.

FeatureOption A: Research Grade (Direct Use) Option B: Surrogate IS (MTX-d3) Option C: In-House Validated (Recommended)
Source Material Commercial Chemical (e.g., TRC, Alsachim)Certified MTX-d3 CRM (e.g., Cerilliant)Commercial Chemical + NIST SRM Calibrant
Traceability None (Vendor CoA is not ISO 17034)Traceable for MTX, not 7-OH-MTXFull NIST Traceability (via qNMR/qHPLC)
Matrix Compensation High (Corrects for 7-OH-MTX RT)Low (Elutes at different RT)High (Corrects for 7-OH-MTX RT)
Accuracy Risk High (Purity/Stoichiometry unknown)Medium (Ion suppression differences)Lowest (Defined uncertainty budget)
Regulatory Fit Research Only (RUO)Non-compliant for MetaboliteISO 15189 / CLIA Compliant
Part 2: Establishing NIST Traceability (The Protocol)

Since you cannot buy a NIST-traceable 7-OH-MTX-d3 CRM, you must characterize a research-grade batch.[1][2] This protocol uses Quantitative NMR (qNMR) or High-Precision HPLC against a NIST Standard Reference Material (SRM).[1][2]

Workflow Diagram: The Chain of Custody

TraceabilityChainNISTNIST SRM 350b(Benzoic Acid)Primary StandardqNMRqNMR / HPLC Validation(Gravimetric Preparation)NIST->qNMR CalibrantInHouseIn-House CertifiedReference Material (ICRM)Assigned Purity & UncertaintyqNMR->InHouse CharacterizationRawMatResearch Grade7-OH-MTX-d3(Commercial Vendor)RawMat->qNMR AnalytePatientPatient Sample Analysis(LC-MS/MS)InHouse->Patient Internal Standard Spiking

Caption: Figure 1. Chain of custody establishing NIST traceability for a research-grade metabolite standard.

Step-by-Step Validation Protocol

Objective: Assign a precise purity value with calculated uncertainty to a batch of 7-OH-MTX-d3.

  • Material Acquisition:

    • Purchase 7-Hydroxy Methotrexate-d3 (e.g., Toronto Research Chemicals, Cat# H944202).[1]

    • Ensure isotopic enrichment is >99% to prevent "M+0" contribution to the analyte signal.[1][2]

  • Primary Standard Preparation:

    • Obtain NIST SRM 350b (Benzoic Acid) or SRM 192a (Potassium Hydrogen Phthalate) .[1][2]

    • Weigh 10.0 mg (±0.002 mg) of the SRM using a calibrated analytical balance (readability 0.01 mg).

  • qNMR Purity Assignment (Preferred Method):

    • Dissolve both the SRM and 10 mg of 7-OH-MTX-d3 in deuterated DMSO (DMSO-d6).

    • Acquisition: Acquire 1H-NMR spectra with a relaxation delay (d1) > 5 × T1 (typically 30-60s) to ensure full relaxation.

    • Calculation:

      
      
      Where 
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weight,
      
      
      =Purity.[1][2][4][5][6][7]
  • Uncertainty Budget Calculation:

    • Combine uncertainties from weighing (

      
      ), purity of SRM (
      
      
      ), and NMR precision (
      
      
      ).
    • This establishes the Certified Value for your in-house standard.[1][2]

Part 3: Experimental Application (LC-MS/MS)

Once validated, the 7-OH-MTX-d3 is used to compensate for matrix effects.[1] 7-OH-MTX is significantly more polar than MTX, eluting earlier on C18 columns where ion suppression from urine/plasma salts is most severe.[1][2]

LC-MS/MS Methodology
  • Column: C18 (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes. 7-OH-MTX elutes ~1.2 min; MTX elutes ~1.8 min.

  • MRM Transitions:

    • 7-OH-MTX: 471.2

      
       324.1 (Quantifier).
      
    • 7-OH-MTX-d3 (IS): 474.2

      
       327.1.
      
    • Note: The d3 label is typically on the N-methyl group, which is stable and does not undergo exchange.[1][2]

Performance Data: Correcting Matrix Effects

The table below illustrates the error introduced when using MTX-d3 (Option B) vs. 7-OH-MTX-d3 (Option C) for the metabolite.

ParameterUsing MTX-d3 as IS (Incorrect)Using 7-OH-MTX-d3 (Correct)
Retention Time Match No (

RT = 0.6 min)
Yes (Co-eluting)
Matrix Factor (MF) Analyte MF = 0.85 / IS MF = 0.95Analyte MF = 0.85 / IS MF = 0.85
Quantification Bias -10.5% Error < 2.0% Error
CV% (Inter-day) 8.4%3.1%

Data Source: Simulated based on typical ion suppression profiles in protein-precipitated plasma.

Analytical Workflow Diagram

LCMSWorkflowSamplePatient Plasma(50 µL)PPTProtein Precipitation(MeOH/ZnSO4)Sample->PPTISAdd Validated IS(7-OH-MTX-d3)Traceable Conc.IS->PPTCentrifugeCentrifugation15,000 x gPPT->CentrifugeLCMSLC-MS/MS AnalysisMRM: 474.2 -> 327.1Centrifuge->LCMS SupernatantResultQuantification(Area Ratio)LCMS->Result

Caption: Figure 2. Sample preparation workflow ensuring the internal standard compensates for extraction efficiency and ionization.

References
  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Chemical Analysis.[1][2] Available at: [Link][1][2]

  • International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][7] Available at: [Link][1][2]

  • Cerilliant (Sigma-Aldrich). Methotrexate-d3 Certified Reference Material (M-153).[1][2] Available at: [Link][1][2]

  • Burelle, S., et al. (2020).[1] Development and validation of an LC-MS/MS method for the simultaneous determination of methotrexate and its metabolites. Clinical Biochemistry.[1][2] (Contextual citation for method parameters).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy Methotrexate-d3
Reactant of Route 2
Reactant of Route 2
7-Hydroxy Methotrexate-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.